molecular formula C11H11N3O4 B2443943 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide CAS No. 389066-05-1

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide

Cat. No.: B2443943
CAS No.: 389066-05-1
M. Wt: 249.226
InChI Key: DFVWIPYTKNJWND-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a synthetic organic compound with a complex structure It features a pyrimidine ring fused with a furan ring, making it a unique molecule in the realm of heterocyclic compounds

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-8(6-9(15)14(2)11(13)17)12-10(16)7-4-3-5-18-7/h3-6H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVWIPYTKNJWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring undergoes oxidation under acidic or basic conditions. For example:

  • Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields a dihydroxy derivative via epoxidation of the furan ring.

  • Electrochemical oxidation studies suggest that the amide nitrogen participates in redox processes, forming transient radical intermediates.

Reaction ConditionsReagentsProductYield (%)
H₂O₂, CH₃COOH, 60°C2 equiv.Dihydroxy derivative72
Anodic oxidation, pH 7Radical intermediates

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates substitutions at the C5 position:

  • Halogenation with POCl₃/PCl₅ introduces chlorine at C5, forming 5-chloro derivatives .

  • Amination using NH₃/EtOH under pressure replaces the furan oxygen with an amino group.

Amide Functionalization

The furan-2-carboxamide moiety undergoes thioamide formation with P₄S₁₀ in anhydrous toluene, converting the carbonyl to a thiocarbonyl group.

Reaction TypeReagentsConditionsProduct
ChlorinationPOCl₃, PCl₅Reflux, 4h5-Chloro derivative
Thioamide synthesisP₄S₁₀, toluene110°C, 6hThiocarboxamide

Diels-Alder Reactions

The furan ring participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Pyrimidine Ring Modification

Under alkaline conditions, the tetrahydropyrimidine ring undergoes base-mediated ring-opening , yielding a linear urea-furan hybrid .

Acidic Hydrolysis

In 6M HCl at 100°C, the amide bond cleaves to release furan-2-carboxylic acid and 1,3-dimethyluracil.

Enzymatic Degradation

In vitro studies with esterases show slow hydrolysis (t₁/₂ = 12h), indicating metabolic stability .

Hydrolysis TypeConditionsProducts
Acidic6M HCl, 100°CFuran-2-carboxylic acid + 1,3-dimethyluracil
EnzymaticPorcine liver esterase, pH 7.4Partial degradation

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) by binding to the active site via hydrogen bonds with Arg120 and Tyr355 .

Metal Coordination

The amide and pyrimidine N/O atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, releasing CO₂ and NH₃ as primary gaseous products .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Oxidation (H₂O₂)1.2×10⁻³58.3
Chlorination4.7×10⁻⁴67.9
Hydrolysis (acid)2.9×10⁻²45.1

This compound’s reactivity profile highlights its versatility in synthetic and pharmaceutical applications, particularly in designing enzyme inhibitors or metal-organic frameworks. Further studies are warranted to explore its catalytic potential and in vivo metabolic pathways .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

Cell Line Concentration (µM) Effect Observed
A549 (lung cancer)100Significant reduction in cell viability
MCF7 (breast cancer)50Induction of apoptosis
HeLa (cervical cancer)75Inhibition of proliferation

In vitro studies have shown that the compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Antimicrobial Applications

The compound also exhibits antimicrobial activity against several pathogens:

Pathogen Tested Concentration (µg/mL) Inhibition Effect
Staphylococcus aureus50Complete growth inhibition
Escherichia coli100Moderate growth inhibition
Klebsiella pneumoniae75Significant growth reduction

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structure of this compound allows for modifications that can enhance its bioactivity. Researchers are exploring derivatives of this compound to improve its potency and selectivity against specific targets in cancer therapy and infection control.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on A549 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with concentrations above 50 µM.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and found that the compound effectively inhibited bacterial growth at low concentrations (50 µg/mL), suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide

Uniqueness

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide stands out due to its unique combination of a pyrimidine and furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 301.31 g/mol
  • CAS Number : 2148446

The structure features a furan ring and a tetrahydropyrimidine moiety, which are critical for its biological activity.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Modulation of Receptor Activity : Studies indicate that this compound may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .
  • Antioxidant Properties : The presence of the furan ring contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the NF-kB signaling pathway . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study involving breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
  • Inflammation Model in Rats : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histopathological analysis showed decreased infiltration of inflammatory cells in treated animals .

Comparative Efficacy

The following table summarizes the biological activities and comparative efficacy of this compound against other known compounds:

Compound NameActivity TypeIC50/ED50 ValueReference
N-(1,3-dimethyl...)Anticancer25 µM
CGP 28238Anti-inflammatory0.05 mg/kg
Compound CAnti-gliomaNot specified

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